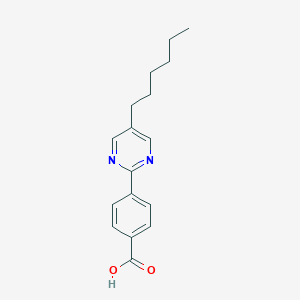

4-(5-Hexylpyrimidin-2-yl)benzoic acid

Description

4-(5-Hexylpyrimidin-2-yl)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with a hexyl chain at the 5-position and directly bonded to the benzoic acid moiety at the 2-position. This structure combines the aromaticity and hydrogen-bonding capacity of benzoic acid with the heterocyclic versatility of pyrimidine.

For example, 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives were synthesized via reactions of 4-(bromomethyl)benzoic acid with amines or phenols . Similarly, 4-[(5-bromopyrimidin-2-yl)oxy]benzoic acid () was likely prepared via nucleophilic aromatic substitution .

Properties

CAS No. |

106808-97-3 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

4-(5-hexylpyrimidin-2-yl)benzoic acid |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(10-8-14)17(20)21/h7-12H,2-6H2,1H3,(H,20,21) |

InChI Key |

UVIOLYDGOCKINZ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |

Synonyms |

4-(5-Hexyl-2-pyrimidinyl)-benzoic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: Generally conducted at elevated temperatures, around 80-100°C

Reaction Time: Several hours, depending on the specific reactants and conditions

Industrial Production Methods

Industrial production of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hexyl-2-pyrimidinyl)Benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The hexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylate derivatives

Reduction: Dihydropyrimidine derivatives

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

4-(5-Hexyl-2-pyrimidinyl)Benzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The benzoic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine/Related Heterocycles

The hexyl substituent at the pyrimidine 5-position distinguishes 4-(5-Hexylpyrimidin-2-yl)benzoic acid from analogs with halogen or oxygen-containing groups. Key comparisons include:

Table 1: Substituent and Structural Comparison

| Compound Name | Substituent (Position) | Linker | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| This compound | 5-Hexyl (pyrimidine) | Direct bond | C₁₇H₂₀N₂O₂ | 284.35 | High lipophilicity |

| 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | 5-Bromo (pyrimidine) | Oxygen | C₁₁H₇BrN₂O₃ | 295.09 | Increased polarity |

| 4-(5-Chloropyridin-2-yl)benzoic acid | 5-Chloro (pyridine) | Direct bond | C₁₂H₈ClNO₂ | 233.65 | Reduced hydrogen-bonding sites |

| 5-((6-Benzyl-4-oxo-...-yl)amino)-2-hydroxybenzoic acid | Fused pyrido-pyrimidine | Direct bond | C₂₁H₂₀N₄O₄ | 392.40 | Enhanced rigidity |

Key Findings:

Hexyl vs. In contrast, bromo or chloro substituents (e.g., and ) add molecular weight and polarizability, which may enhance binding to hydrophobic pockets in biological targets .

Pyrimidine vs.

Linker Modifications

The direct bond between the pyrimidine and benzoic acid in the target compound contrasts with the oxygen linker in 4-[(5-bromopyrimidin-2-yl)oxy]benzoic acid (). The oxygen linker introduces conformational flexibility and additional hydrogen-bond acceptors (5 vs. 4 in the target compound), which could alter binding kinetics or solubility .

Heterocycle Variations

- However, it also raises molecular weight, which may limit bioavailability .

- Pyrazolo-Pyrimidine Derivatives (): The pyrazolo[4,3-d]pyrimidine core in 5-[...]benzoic acid introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and electronic effects. Such modifications are common in kinase inhibitors but may complicate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.